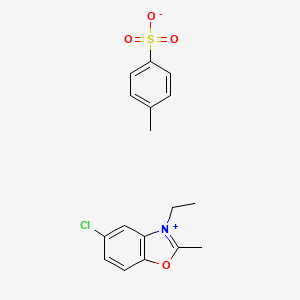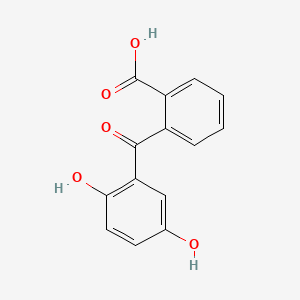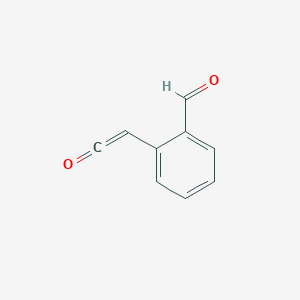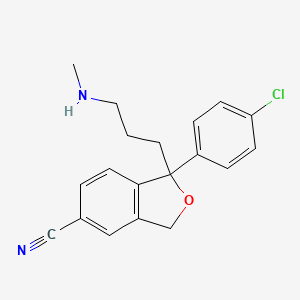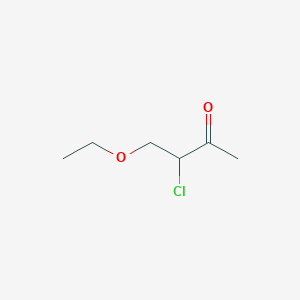
2-Butanone,3-chloro-4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-chloro-4-ethoxy- is an organic compound with the molecular formula C6H11ClO2 It is a derivative of butanone, where the hydrogen atoms at positions 3 and 4 are substituted with a chlorine atom and an ethoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-chloro-4-ethoxy- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-butanone with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of 2-Butanone, 3-chloro-4-ethoxy- typically involves large-scale reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3-chloro-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom or the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Butanone, 3-chloro-4-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-chloro-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom or ethoxy group is replaced by other functional groups. These reactions can alter the compound’s structure and activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-butanone: A similar compound with a chlorine atom at the 3-position and a ketone group at the 2-position.
4-Chloro-2-butanone: Another related compound with a chlorine atom at the 4-position and a ketone group at the 2-position.
Uniqueness
2-Butanone, 3-chloro-4-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
3-chloro-4-ethoxybutan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
Clé InChI |
RIKWNPAHKQEWLG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
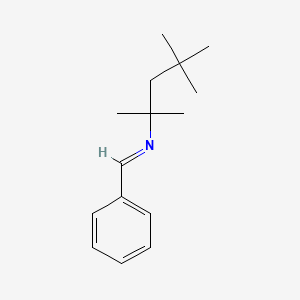
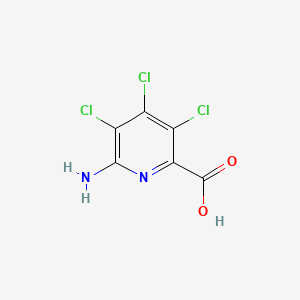
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
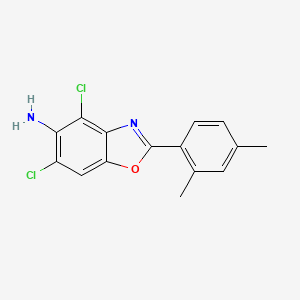
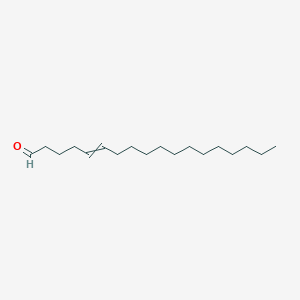
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
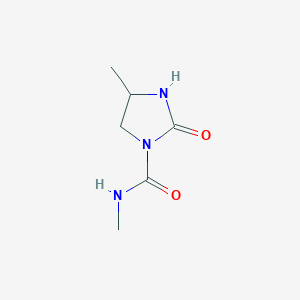
![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
